Methyl 5-chloro-1H-pyrazole-3-carboxylate

LogP Lipophilicity Drug Discovery

This 5-chloro-pyrazole-3-carboxylate methyl ester (≥98% purity) is a key halogenated heterocyclic building block for drug discovery and agrochemical research. The C5 chlorine directs regioselective cross-coupling; the methyl ester balances hydrolytic stability with reactivity. Predicted LogP ~1.05 ensures balanced membrane permeability for ADME optimization. Stable at RT, ideal for HTS and parallel synthesis. Superior atom economy (MW 160.56) over ethyl ester for scale-up. Avoid the acid analog, which complicates coupling. Inquire for bulk availability.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 1810069-85-2
Cat. No. B1458695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1H-pyrazole-3-carboxylate
CAS1810069-85-2
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=C1)Cl
InChIInChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
InChIKeyZFNADPKSSZLUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-1H-pyrazole-3-carboxylate (CAS 1810069-85-2): A Strategic Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 5-chloro-1H-pyrazole-3-carboxylate (CAS 1810069-85-2) is a halogenated heterocyclic building block belonging to the pyrazole carboxylate ester family. It features a pyrazole core with a chlorine substituent at the 5-position and a methyl ester group at the 3-position . This specific substitution pattern imparts a predicted LogP of 1.05, indicating balanced lipophilicity suitable for membrane permeability in drug discovery contexts . The compound is characterized by a molecular weight of 160.56 g/mol and is typically supplied as a solid with purity specifications ranging from 95% to 98% .

Why 5-Chloro-1H-pyrazole-3-carboxylate Derivatives Cannot Be Interchanged Casually


In the context of pyrazole-based building blocks, simple substitution of the ester group or halogen position can drastically alter reactivity, physicochemical properties, and downstream synthetic utility. The 5-chloro substitution pattern is critical for directing regioselective functionalization, while the methyl ester provides a balance of hydrolytic stability and activation for further derivatization compared to bulkier alkyl esters [1]. Substituting with the corresponding acid, for instance, introduces unwanted hydrogen-bonding motifs and reduces solubility in organic media, complicating subsequent coupling reactions [2]. Even closely related analogs, such as the ethyl ester, exhibit different lipophilicity (LogP) and steric profiles, impacting pharmacokinetic properties and purification behavior .

Quantitative Differentiation: How Methyl 5-chloro-1H-pyrazole-3-carboxylate Compares to Its Closest Analogs


Lipophilicity Profile: Methyl Ester vs. Acid vs. Ethyl Ester

The predicted LogP (octanol-water partition coefficient) is a key determinant of a compound's passive membrane permeability and solubility. Methyl 5-chloro-1H-pyrazole-3-carboxylate exhibits a predicted LogP of 1.05 . In contrast, the free carboxylic acid analog (5-chloro-1H-pyrazole-3-carboxylic acid, CAS 881668-70-8) has a significantly lower LogP of 0.16, indicating much higher hydrophilicity and reduced passive membrane diffusion potential . The ethyl ester analog (CAS 1378271-66-9) has a higher LogP of 1.62, which may increase lipophilicity but could also reduce aqueous solubility relative to the methyl ester . The methyl ester thus occupies an intermediate, balanced position in the lipophilicity spectrum.

LogP Lipophilicity Drug Discovery ADME

Commercial Purity and Quality Control: Benchmarking Against Industry Standards

For a research building block, consistent purity is paramount for reproducible synthesis. Commercial suppliers routinely provide Methyl 5-chloro-1H-pyrazole-3-carboxylate at a minimum purity of 97-98%, with batch-specific Certificates of Analysis (CoA) including HPLC, NMR, and MS data . In comparison, the closely related ethyl ester is often listed at a lower minimum purity of 95% from multiple vendors . The acid analog is also typically offered at 95-97% purity . The higher standard purity specification (≥98%) for the methyl ester reduces the risk of impurities interfering with sensitive downstream reactions or biological assays.

Purity Quality Assurance Reproducibility Procurement

Safety Profile: Hazard Classification and Handling Precautions

Understanding the hazard profile of a chemical building block is essential for safe laboratory handling and regulatory compliance. Methyl 5-chloro-1H-pyrazole-3-carboxylate is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The ethyl ester analog carries an identical set of hazard statements (H302-H315-H319-H335) . The carboxylic acid analog, however, lacks the H335 respiratory irritant warning but retains H302, H315, and H319 [1]. The methyl ester thus requires standard personal protective equipment (gloves, eye protection, ventilation) but does not present unique, elevated hazards compared to its close analogs.

Safety GHS Hazard Communication Laboratory Compliance

Synthetic Utility: Direct Use in Fungicide Development

While the specific compound Methyl 5-chloro-1H-pyrazole-3-carboxylate has not been evaluated as an active ingredient, its core 5-chloro-pyrazole motif is central to a class of potent fungicidal agents. A 2019 study by Jiao et al. demonstrated that novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety exhibited excellent fungicidal activity, with compound 7c showing EC50 values of 0.74, 0.68, and 0.85 μg/mL against three plant pathogenic fungi [1]. The methyl ester serves as a key intermediate for introducing the 5-chloro-pyrazole nucleus into more complex antifungal candidates. In contrast, the analogous ethyl ester may offer less favorable physical properties for certain coupling reactions due to increased steric bulk.

Agrochemical Fungicide Structure-Activity Relationship Synthetic Intermediate

Regioselective Derivatization: 5-Chloro Substituent as a Directing Group

The 5-chloro substituent on the pyrazole ring can act as a directing group or a handle for further functionalization. While direct data on this specific ester is lacking, the broader class of 5-chloro-pyrazole-3-carboxylates is amenable to palladium-catalyzed cross-coupling reactions [1]. The chlorine atom can be exploited in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine functionalities, respectively. This reactivity is distinct from the 3-carboxylic acid, which requires protection/deprotection steps, and from non-halogenated pyrazoles, which lack this synthetic handle. The methyl ester provides an orthogonal protecting group that is stable under many cross-coupling conditions.

C-H Activation Cross-Coupling Regioselectivity Synthetic Methodology

Storage Stability: Room Temperature vs. Cold Chain Requirements

Procurement decisions are often influenced by storage and handling requirements. Methyl 5-chloro-1H-pyrazole-3-carboxylate is stable for long-term storage at room temperature (RT), with some suppliers recommending storage under inert gas at 2-8°C for optimal long-term preservation [1][2]. This is comparable to the ethyl ester analog, which is also stable at RT [3]. The carboxylic acid analog, however, may require more stringent conditions to prevent decarboxylation or hygroscopic degradation . The ability to store the methyl ester at room temperature simplifies inventory management and reduces cold-chain logistics costs.

Stability Storage Logistics Procurement

Where Methyl 5-chloro-1H-pyrazole-3-carboxylate Delivers Measurable Advantage: Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization

In early-stage drug discovery, chemists require building blocks with balanced lipophilicity (LogP ~1.05) to optimize ADME properties without sacrificing synthetic accessibility . The methyl ester provides a protected carboxylic acid equivalent that can be selectively unmasked late in the synthetic sequence, offering precise control over physicochemical properties. Its room-temperature stability also facilitates high-throughput parallel synthesis workflows .

Agrochemical Fungicide Development

This compound serves as a direct precursor to a class of 5-chloro-pyrazole derivatives with demonstrated sub-μg/mL fungicidal activity . Agricultural chemists can use this building block to rapidly generate focused libraries for screening against resistant fungal strains, leveraging the known SAR of the 5-chloro-pyrazole core [1]. The high commercial purity (≥98%) minimizes the risk of impurity-driven false positives in bioassays .

Synthetic Methodology Development

The 5-chloro substituent offers a unique synthetic handle for exploring regioselective C-H functionalization or cross-coupling reactions on the pyrazole ring . This compound can serve as a model substrate for developing new palladium- or copper-catalyzed transformations, as the methyl ester is stable under many reaction conditions and provides a convenient chromophore for HPLC monitoring .

Pharmaceutical Intermediate Synthesis

For process chemists, the balanced LogP and room-temperature stability simplify handling and storage in multi-step syntheses . The methyl ester can be smoothly hydrolyzed to the corresponding acid or reduced to the alcohol, offering divergent synthetic pathways. Compared to the ethyl ester analog, the methyl ester's lower molecular weight (160.56 g/mol) provides a slight atom economy advantage in large-scale campaigns [1].

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